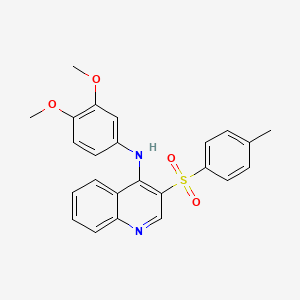
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine (DMPQSA), a quinoline-based amine, is a structural analog of the aminocyclohexane class of compounds. It is a synthetic compound that has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer properties. DMPQSA is of interest to researchers due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is still largely unknown. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to induce apoptosis and inhibit angiogenesis in cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can inhibit the activity of COX-2 and reduce the production of pro-inflammatory molecules. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to induce apoptosis and inhibit angiogenesis in cancer cells. Finally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to possess anti-diabetic and anti-Alzheimer’s disease properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a relatively easy compound to synthesize and is available commercially. Additionally, it has been found to possess a variety of biological activities and may have potential therapeutic applications. However, the exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is still largely unknown, and further research is needed to fully understand its effects.
Zukünftige Richtungen
In order to fully understand the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine, future research should focus on elucidating its exact mechanism of action. Additionally, the effects of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine on other diseases, such as diabetes and Alzheimer’s disease, should be further investigated. Finally, the safety and efficacy of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine should be evaluated in clinical trials.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can be synthesized from commercially available 4-methylbenzenesulfonyl chloride and 3,4-dimethoxyphenyl amine, through a direct substitution reaction. The reaction is catalyzed by anhydrous aluminum chloride or zinc chloride, and the reaction can be completed in a few hours at room temperature. The N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine product is obtained in good yield with excellent purity.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied in a number of scientific research applications. It has been found to possess anti-inflammatory and anti-cancer properties, and it has been investigated as a potential therapeutic agent in the treatment of various types of cancer, including colorectal cancer, breast cancer, and lung cancer. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied for its potential role in the treatment of a variety of other diseases, such as diabetes, arthritis, and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-16-8-11-18(12-9-16)31(27,28)23-15-25-20-7-5-4-6-19(20)24(23)26-17-10-13-21(29-2)22(14-17)30-3/h4-15H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHQXZDTFOIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


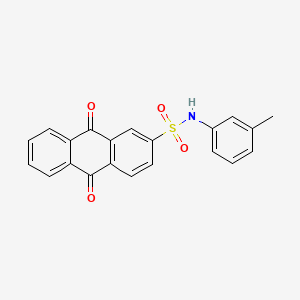
![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![N-(3-methoxypropyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6482294.png)
![12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482302.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6482310.png)
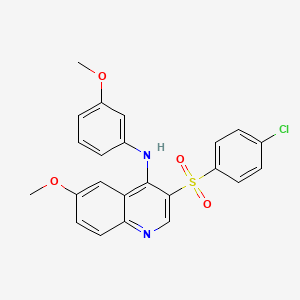
![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B6482324.png)
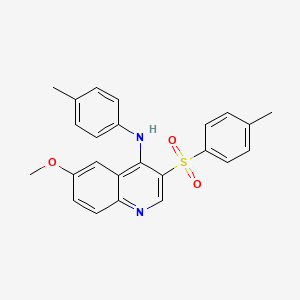
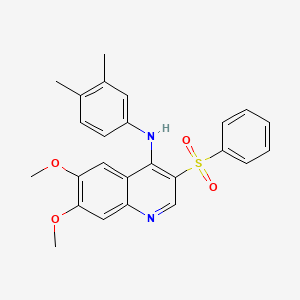
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6482343.png)
![2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6482347.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B6482348.png)
![3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6482351.png)